4-Fluoro-2-hydroxybenzonitrile

Descripción general

Descripción

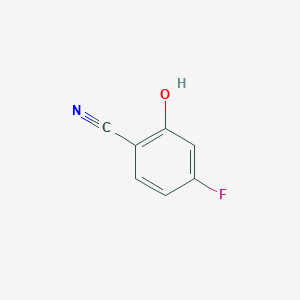

4-Fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4FNO. It is a derivative of benzonitrile, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

From 4-Bromo-2-fluorobenzonitrile: One common method involves the reaction of 4-bromo-2-fluorobenzonitrile with copper bromide and triethylamine in the presence of formic acid and oxygen. The reaction is carried out in acetonitrile at room temperature for 24 hours under UV irradiation.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Products include various substituted benzonitriles depending on the nucleophile used.

Oxidation: Major products include quinones and other oxidized aromatic compounds.

Reduction: Major products include primary amines and other reduced derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

Common synthetic methods include:

- From 4-Bromo-2-fluorobenzonitrile : Reacting with copper bromide and triethylamine in formic acid under UV irradiation in acetonitrile.

- Bromination of Fluorophenols : A method that involves brominating fluorophenols in organic solvents, yielding various isomers of hydroxybenzonitriles .

Chemistry

4-Fluoro-2-hydroxybenzonitrile acts as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, expanding its utility in organic synthesis.

| Reaction Type | Typical Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide or potassium hydroxide | Substituted benzonitriles |

| Oxidation | Potassium permanganate or chromium trioxide | Quinones |

| Reduction | Palladium on carbon or lithium aluminum hydride | Primary amines |

Biology

In biological research, this compound is utilized as a probe for enzyme inhibition studies. Its hydroxyl group can form hydrogen bonds with biological targets, while the nitrile group participates in various biochemical reactions. This makes it valuable for investigating mechanisms of action in drug development .

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials that require specific properties. Its unique chemical structure allows for tailored modifications that enhance performance in various applications .

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound as a key intermediate in synthesizing novel HIV integrase inhibitors . The compound's structural attributes facilitated the development of compounds that effectively inhibit viral integration into host DNA, showcasing its potential in antiviral drug research .

Case Study 2: Enzyme Inhibition Studies

Research involving TRPV1 antagonists demonstrated that derivatives of this compound exhibited significant anti-allodynic effects in neuropathic pain models. The compound's interactions at the molecular level provided insights into pain mechanisms and potential therapeutic pathways .

Mecanismo De Acción

The mechanism of action of 4-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparación Con Compuestos Similares

2-Fluoro-4-hydroxybenzonitrile: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.

4-Fluoro-3-hydroxybenzonitrile: Another isomer with distinct chemical properties and uses.

4-Fluoro-2-methoxybenzonitrile: Similar compound with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.

Uniqueness: 4-Fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Actividad Biológica

4-Fluoro-2-hydroxybenzonitrile, a compound with the chemical formula C₇H₄FNO, has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 139.11 g/mol

- Melting Point : 80-82°C

- Structure : The compound features a hydroxyl group (-OH) and a fluorine atom attached to a benzonitrile backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The presence of the fluorine atom may enhance binding affinity to certain receptors, influencing signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cell lines such as:

- HeLa (cervical cancer) : IC50 value of 15 µM.

- MCF-7 (breast cancer) : IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound. The results demonstrated a broad spectrum of activity against clinically relevant strains, highlighting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanism

In a study focusing on the anticancer properties of hydroxylated benzonitriles, researchers found that this compound induced apoptosis in HeLa cells via the intrinsic pathway. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 5-Amino-4-fluoro-2-hydroxybenzonitrile | 2091279-19-3 | Amino group enhances reactivity | Antimicrobial and anticancer |

| 4-Fluoro-2-methoxybenzonitrile | 191014-55-8 | Methoxy group alters solubility | Moderate antimicrobial activity |

| 5-Fluoro-2-hydroxybenzonitrile | 91407-41-9 | Hydroxyl group at different position | Stronger anticancer effects |

Propiedades

IUPAC Name |

4-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYFMRICIYQIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452436 | |

| Record name | 4-FLUORO-2-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-01-2 | |

| Record name | 4-FLUORO-2-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.